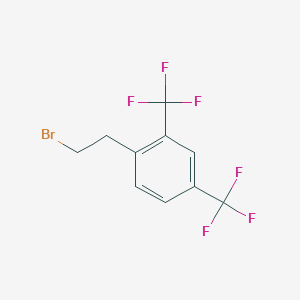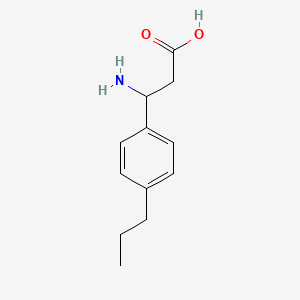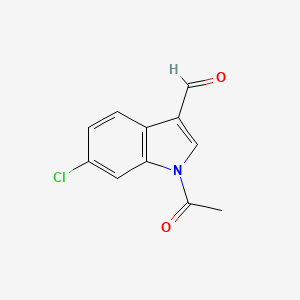
1-Acetyl-6-chloroindole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-chloroindole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This particular compound features a chloro substituent at the 6-position, an acetyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-6-chloroindole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloroindole with acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the 1-position. The resulting 1-acetyl-6-chloroindole can then be subjected to Vilsmeier-Haack formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-6-chloroindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: 1-Acetyl-6-chloroindole-3-carboxylic acid.
Reduction: 1-Acetyl-6-chloroindole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Acetyl-6-chloroindole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, where its unique functional groups are leveraged for various chemical transformations.
Mecanismo De Acción
The mechanism of action of 1-acetyl-6-chloroindole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The chloro substituent can also influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
1-Acetyl-6-chloroindole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Acetylindole-3-carbaldehyde: Lacks the chloro substituent, resulting in different reactivity and biological activity.
6-Chloroindole-3-carbaldehyde:
1-Acetyl-5-chloroindole-3-carbaldehyde: The chloro substituent is at the 5-position instead of the 6-position, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in the specific combination of functional groups and their positions on the indole ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
1-acetyl-6-chloroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-7(15)13-5-8(6-14)10-3-2-9(12)4-11(10)13/h2-6H,1H3 |
Clave InChI |
LVMOBMXYMUOCPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



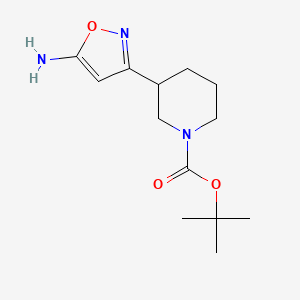

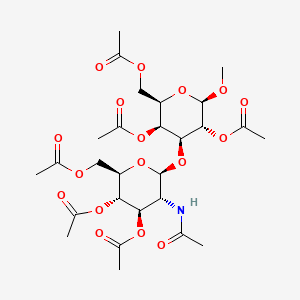

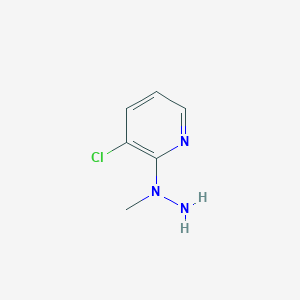
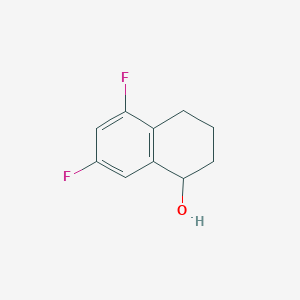
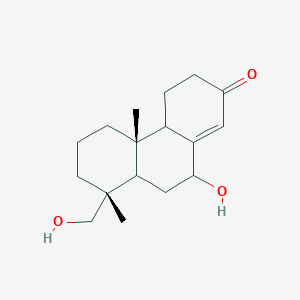

![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
